B1193435 PLX7486

PLX7486

Cat. No.: B1193435
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R;  fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, this compound binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.

Scientific Research Applications

Mechanism of Action and Therapeutic Potential

PLX7486 is primarily known as a dual-inhibitor of tropomyosin receptor kinase A (TrkA) and colony stimulating factor-1 receptor (CSF-1R). It has been studied for its potential in cancer therapy, particularly in enhancing the efficacy of immune checkpoint blockade. Research by Duffy, Mok, and Allison (2018) demonstrated that this compound inhibits the recruitment of immunosuppressive myeloid cells through CSF-1R and has a direct cytotoxic effect on various murine cancer cell lines by targeting Trk signaling. This suggests its potential in improving antitumor T cell responses when combined with immune checkpoint inhibitors (Duffy, Mok, & Allison, 2018).

Applications in Cancer Research

The study by Duffy, Mok, and Allison (2018) also highlights the role of this compound in addressing perineural invasion (PNI), a critical pathological feature in multiple malignancies. Their research indicates that this compound's inhibition of TrkA and CSF-1R can disrupt processes critical for tumor survival, proliferation, and invasion, particularly in the context of nerve involvement in cancer progression. This opens avenues for exploring this compound in cancer types where PNI is a significant factor (Duffy, Mok, & Allison, 2018).

Impact on Immune Responses in Tumors

The dual inhibition mechanism of this compound, affecting both TrkA and CSF-1R, plays a significant role in modifying the tumor microenvironment. By inhibiting the recruitment and proliferation of immunosuppressive myeloid cells, this compound can potentially alter the immune landscape within tumors, making them more susceptible to immune-mediated attack. This aspect of this compound's mechanism could be particularly beneficial in strategies aiming to boost the effectiveness of immunotherapies in oncology (Duffy, Mok, & Allison, 2018).

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PLX7486;  PLX-7486;  PLX 7486.

Origin of Product

United States

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